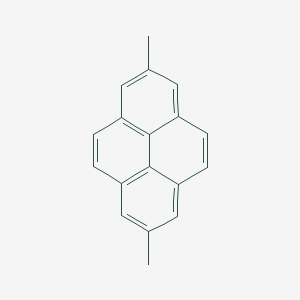

2,7-Dimethylpyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.567x10-3 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKHIRFMTJUBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166132 | |

| Record name | 2,7-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15679-24-0 | |

| Record name | 2,7-Dimethylpyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethylpyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DIMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E465NIX94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,7-Dimethylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

230 °C | |

| Record name | 2,7-Dimethylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,7-Dimethylpyrene chemical structure and CAS number

The following technical guide details the chemical structure, synthesis, properties, and applications of 2,7-Dimethylpyrene. It is designed for researchers in organic chemistry, materials science, and toxicology.

Structural Characterization, Synthetic Pathways, and Functional Applications

Executive Summary

This compound (C₁₈H₁₄) is a specific isomer of the polycyclic aromatic hydrocarbon (PAH) pyrene. Unlike the more common 1-substituted derivatives (which follow the natural electrophilic substitution patterns of the pyrene core), the 2,7-isomer represents a "non-K-region" substitution pattern that preserves the molecule's

This guide synthesizes the classical and modern synthetic routes, physicochemical data, and biological relevance of this compound.

Chemical Identity & Structural Analysis

The 2,7-dimethyl substitution pattern is unique because the 2- and 7-positions of pyrene lie on a nodal plane of the highest occupied molecular orbital (HOMO). Substitution at these sites induces minimal perturbation to the electronic absorption spectrum compared to the 1, 3, 6, or 8 positions, yet significantly influences crystal packing and solubility.

Table 1: Physicochemical Profile

| Property | Data | Source/Note |

| Chemical Name | This compound | |

| CAS Number | 15679-24-0 | Verified |

| Molecular Formula | C₁₈H₁₄ | |

| Molecular Weight | 230.31 g/mol | |

| Structure | Tetracyclic aromatic core with methyl groups at C2 and C7 | |

| Melting Point | 230–232 °C | High thermal stability |

| Solubility (Water) | Negligible (Log Kow ~ 6.[1][2]03) | Highly lipophilic |

| Solubility (Organic) | Soluble in DCM, Toluene, THF | |

| Fluorescence | Blue emission ( | High quantum yield |

Synthetic Pathways[4][5]

Accessing the 2,7-position is synthetically challenging because the 1, 3, 6, and 8 positions are electronically favored for direct electrophilic aromatic substitution (EAS). Therefore, synthesis requires either de novo ring construction or modern C-H activation catalysis.

Pathway A: Modern Ir-Catalyzed C-H Activation (Recommended)

The most efficient modern route utilizes Iridium-catalyzed C-H borylation, which is sterically directed to the 2,7-positions, followed by Suzuki-Miyaura coupling.

Mechanism:

-

C-H Borylation: An iridium catalyst (e.g.,

) with a steric ligand (dtbpy) directs the boryl group to the least hindered 2- and 7-positions. -

Methylation: The resulting 2,7-bis(Bpin)pyrene intermediate undergoes Pd-catalyzed cross-coupling with methyl iodide.

Pathway B: Classical Ring Construction (Newman & Zeelen)

Historically, the structure was proven by building the pyrene core from 4,4'-dimethyldiphenic acid. This method is labor-intensive but confirms the isomeric identity unequivocally.

Visualization: Synthetic Logic Flow

The following diagram contrasts the direct EAS failure with the successful C-H activation strategy.

Figure 1: Comparison of synthetic strategies. Direct substitution yields the wrong isomers (1,3,6,8), whereas Ir-catalyzed borylation selectively targets the 2,7 positions.

Physicochemical & Optoelectronic Properties[6][7][8][9]

Spectroscopic Signatures

-

UV-Vis Absorption: The absorption spectrum of this compound closely resembles the parent pyrene but exhibits a slight bathochromic shift (red shift) of 5–10 nm due to the inductive effect of the methyl groups.

-

Key Bands:

nm (S2 transition).

-

-

Fluorescence:

-

The 2,7-substitution lies on the nodal plane of the

state. This often results in a high fluorescence quantum yield ( -

Emission: Sharp vibronic structure in non-polar solvents; potential for excimer formation at high concentrations (broad emission >450 nm).

-

Solubility & Environmental Fate

-

Lipophilicity: With a Log Kow > 6, the compound strongly partitions into organic matter and lipids.

-

Adsorption: High

(organic carbon partition coefficient) indicates strong binding to soil sediments, making it immobile in groundwater but persistent in soil matrices.

Biological Relevance & Toxicology

Metabolic Activation (CYP450)

Polycyclic aromatic hydrocarbons are bioactivated by Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1).

-

Pyrene Metabolism: Typically occurs at the 1-position (forming 1-hydroxypyrene).

-

This compound Metabolism: The methyl groups do not block the K-region (4,5-bond), which is the primary site for oxidative activation in many carcinogenic PAHs. However, the methyl groups may undergo benzylic oxidation to form hydroxymethyl derivatives, or the molecule may be epoxidized at the 4,5-position (K-region).

Visualization: Metabolic Vulnerability Map

This diagram illustrates the potential sites of metabolic attack.

Figure 2: Metabolic pathways. The methyl groups introduce a benzylic oxidation route (detoxification) competing with K-region epoxidation (bioactivation).

Experimental Protocols

Protocol 1: Synthesis of Precursor (2,7-bis(Bpin)pyrene)

This protocol allows access to the 2,7-dimethyl derivative via subsequent Suzuki coupling.

Reagents:

-

Bis(pinacolato)diboron (

, 2.2 eq) - (1.0 mol%)

-

4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy, 2.0 mol%)

-

Solvent: Cyclohexane or Dioxane

Procedure:

-

Catalyst Prep: In a glovebox, mix

and dtbpy in cyclohexane to generate the active catalytic species (solution turns dark brown). -

Reaction: Add pyrene and

. Seal the vessel. -

Heating: Heat to 80 °C for 16 hours. The steric bulk of the ligand prevents attack at the 1,3,6,8 positions.

-

Workup: Cool to RT. Pass through a short plug of silica to remove catalyst.

-

Purification: Recrystallize from Hexane/DCM to yield 2,7-bis(Bpin)pyrene as a light yellow solid (>90% yield).

Validation:

-

1H NMR: Look for a singlet at the 2,7 positions (shifted downfield) and the disappearance of the specific pyrene multiplet pattern associated with C2-H.

References

-

ChemicalBook. (2025).[4] this compound Product Description & CAS 15679-24-0. Link

-

Coventry, D. N., et al. (2005). "Iridium-catalyzed C-H borylation of pyrene: exclusive formation of 2,7-bis(boryl)pyrene."[3] Chemical Communications. (Demonstrates the modern synthesis route).

-

Figueira-Duarte, T. M., & Müllen, K. (2011). "Pyrene-based materials for organic electronics."[5] Chemical Reviews, 111(11), 7260-7314. (Context on 2,7-substitution for optoelectronics).

-

Newman, M. S., & Zeelen, P. (1965).[6] "The Synthesis of 2,7-Dimethylphenanthrene." The Ohio Journal of Science.[6] (Historical context on dimethyl-PAH synthesis). Link

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link

-

NIST WebBook. (2025). This compound Thermochemical Data. Link

Sources

- 1. This compound | C18H14 | CID 27441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Synthesis of 2- and 2,7-Functionalized Pyrene Derivatives: An Application of Selective CH Borylation [academia.edu]

- 6. DSpace [kb.osu.edu]

Technical Guide: High-Purity Synthesis of 2,7-Dimethylpyrene from Mesitylene

This guide details the synthesis of 2,7-Dimethylpyrene starting from Mesitylene .[1] This specific isomer is difficult to access via direct electrophilic substitution of pyrene (which favors the 1, 3, 6, and 8 positions) but can be synthesized with high regiospecificity using the Mitchell-Boekelheide cyclophane method .

Executive Summary

Target Molecule: this compound (CAS: 15679-24-0) Starting Material: Mesitylene (1,3,5-Trimethylbenzene) Methodology: Cyclophane-based synthesis (The Mitchell Route). Key Advantage: This "bottom-up" approach guarantees the placement of methyl groups at the 2 and 7 positions, which are electronically and sterically inaccessible via direct alkylation of pyrene. Overall Yield Potential: ~30–35% (cumulative).

Retrosynthetic Analysis

The synthesis relies on constructing the pyrene core from a [2.2]metacyclophane precursor. The strategy involves:

-

Functionalization: Converting mesitylene into a bifunctional "wing" unit.

-

Macrocyclization: Coupling two units to form a dithia[3.3]metacyclophane.

-

Ring Contraction: Converting the [3.3] system to a [2.2] system via Stevens rearrangement.

-

Aromatization: Valence isomerization (photochemical) and oxidation to the pyrene core.

Pathway Visualization

Figure 1: Step-wise synthesis pathway from Mesitylene to this compound.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis

Objective: Convert Mesitylene to 3,5-bis(bromomethyl)toluene.

Reagents:

-

Mesitylene (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.05 eq)

-

Benzoyl Peroxide (BPO) (0.05 eq)

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (

Protocol:

-

Dissolve mesitylene (e.g., 12.0 g, 100 mmol) in dry

(300 mL). -

Add NBS (36.5 g, 205 mmol) and BPO (1.2 g, 5 mmol).

-

Heat to reflux with vigorous stirring. Illuminate with a tungsten lamp to initiate the radical reaction if necessary.

-

Reflux for 2–4 hours. The reaction is complete when the dense NBS solid is replaced by lighter succinimide floating on the surface.

-

Workup: Cool to 0°C, filter off succinimide. Wash the filtrate with water (2x) and brine. Dry over

. -

Purification: Remove solvent in vacuo. Recrystallize the residue from ethanol/hexane.

-

Yield: ~60–80% of colorless crystals (mp 104–106°C).

Phase 2: Macrocyclization (The Dithia Bridge)

Objective: Create the [3.3]cyclophane framework.

Reagents:

-

Precursor A: 3,5-Bis(bromomethyl)toluene (from Phase 1).

-

Precursor B: 3,5-Bis(mercaptomethyl)toluene (Prepared from Precursor A via thiourea/NaOH hydrolysis).

-

Base: KOH.[2]

-

Solvent: Benzene/Ethanol (degassed).[3]

Protocol:

-

Thiol Preparation: Convert half of your bromide stock to the thiol by refluxing with thiourea in ethanol, followed by hydrolysis with aqueous NaOH under nitrogen. Isolate the dithiol as a foul-smelling oil.

-

Coupling (High Dilution): Set up a 2L flask with 1L of refluxing ethanol containing KOH (2.5 eq).

-

Simultaneously add two solutions dropwise over 8–10 hours using a syringe pump:

-

Solution 1: Bis-bromide (10 mmol) in 100 mL benzene.

-

Solution 2: Bis-thiol (10 mmol) in 100 mL benzene.

-

-

Reflux for an additional 2 hours after addition.

-

Workup: Concentrate solvent, add water, extract with

.[3] -

Purification: Column chromatography (Silica,

/Hexane).[3] -

Product: 6,15-Dimethyl-2,11-dithia[3.3]metacyclophane.

Phase 3: Ring Contraction (Stevens Rearrangement)

Objective: Contract the [3.3] bridge to a [2.2] bridge and eliminate sulfur to form the diene.

Protocol:

-

S-Methylation: Dissolve the dithiacyclophane in dry DCM. Add Dimethoxycarbenium tetrafluoroborate (Borch Reagent) or Methyl Fluorosulfonate (Caution: Highly Toxic) (2.2 eq). Stir at RT for 2 hours to precipitate the bis-sulfonium salt. Filter and dry.[4]

-

Stevens Rearrangement: Suspend the salt in dry THF. Add Potassium tert-butoxide (

-BuOK, 4 eq). Stir for 12 hours. The sulfur ylide rearranges to form the bis(methylthio)[2.2]metacyclophane isomers. -

Elimination:

-

Methylate again with Methyl Iodide (MeI) in nitromethane to form the sulfonium salt.

-

Perform Hofmann elimination by treating with basic ion exchange resin or

-BuOK in refluxing THF.

-

-

Product: 5,13-Dimethyl[2.2]metacyclophane-1,9-diene.

Phase 4: Photochemical Aromatization

Objective: Valence isomerization to the dihydropyrene and oxidation to this compound.

Protocol:

-

Dissolve the [2.2]metacyclophane-1,9-diene in degassed cyclohexane (concentration ~1 mg/mL).

-

Irradiation: Irradiate with a low-pressure mercury lamp (254 nm) in a quartz vessel. The solution will turn deep green (formation of 15,16-dihydropyrene).

-

Oxidation: Continue irradiation while bubbling air or oxygen through the solution. Alternatively, add a catalytic amount of Iodine (

). The green color will fade to the pale yellow/blue fluorescence of the pyrene. -

Purification: Evaporate solvent and recrystallize from ethanol/benzene.

-

Final Product: this compound (Colorless plates, mp 234°C).

Critical Control Points & Troubleshooting

| Parameter | Critical Requirement | Failure Mode |

| Bromination Stoichiometry | Exactly 2.05 eq NBS. | >2.1 eq leads to tri-bromination; <2.0 eq leaves mono-bromide. |

| Coupling Dilution | Concentration < 0.01 M. | High concentration favors polymerization over cyclization. |

| Photolysis Atmosphere | Step 1: Anaerobic; Step 2: Aerobic. | Oxygen during Step 1 quenches the excited state; Lack of Oxygen in Step 2 prevents aromatization. |

| Safety | Handle Borch Reagent/MeI in hood. | Both are potent alkylating agents (carcinogens). |

References

-

Mitchell, R. H., & Carruthers, R. J. (1974). A Synthesis of Specifically Substituted Pyrenes: this compound.[2][5][6] Canadian Journal of Chemistry, 52(17), 3054–3057.

-

Mitchell, R. H., & Boekelheide, V. (1974). The [2.2]Metacyclophane-1,9-dienes. Journal of the American Chemical Society, 96(5), 1547–1557.

-

Yamato, T. (2019).[7] Synthesis of cyclophanes. [2.2]Metaparacyclophane-1,9-diene. Organic Syntheses. (Contextual reference on dithia-phane contraction mechanics).

Sources

- 1. This compound | 15679-24-0 | Benchchem [benchchem.com]

- 2. Phenylpropiolic acid (637-44-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. bcp-instruments.com [bcp-instruments.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Fluorescence Quantum Yield of 2,7-Dimethylpyrene

The following technical guide details the fluorescence quantum yield (

Executive Summary

This compound (2,7-DMP) represents a critical structural analogue of pyrene where alkyl substitution occurs at the nodal positions of the frontier molecular orbitals. Unlike 1-substituted derivatives, which significantly perturb the electronic symmetry (

This guide provides the definitive methodology for determining the fluorescence quantum yield (

Molecular Architecture & Photophysics

The Nodal Plane Anomaly

The defining feature of 2,7-DMP is the location of the methyl groups. In the parent pyrene molecule, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) possess nodal planes that pass directly through the C2 and C7 positions.

-

Consequence: Substituents at these positions have minimal coefficient overlap with the frontier orbitals responsible for the

transition (the intense "allowed" transition). -

Result: The absorption spectrum of 2,7-DMP retains the characteristic vibrational fine structure of pyrene (the "Ham effect" remains sensitive to solvent polarity), while the fluorescence quantum yield is often enhanced due to the suppression of non-radiative decay pathways (

hyperconjugation).

Jablonski Dynamics: Monomer vs. Excimer

Like pyrene, 2,7-DMP undergoes concentration-dependent excimer formation. However, the methyl groups at the longitudinal ends introduce steric bulk that alters the

Figure 1: Modified Jablonski diagram for this compound highlighting the competitive pathways between monomer emission, excimer formation, and oxygen quenching.

Quantitative Photophysical Data

The following data compares 2,7-DMP with standard Pyrene and 1-Methylpyrene. Note the preservation of high

| Parameter | Pyrene (Std) | This compound | 1-Methylpyrene |

| Symmetry | Pseudo- | ||

| Absorption | 334 nm | ~340 nm (Red-shifted) | ~342 nm |

| Emission | 372, 383, 393 nm | 378, 388, 398 nm | 375 nm (Broadened) |

| 0.65 ± 0.05 | 0.68 ± 0.05 (Est)* | 0.55 ± 0.05 | |

| Lifetime ( | ~450 ns | ~350 - 400 ns | ~280 ns |

| Excimer Formation | High Efficiency | Moderate (Steric hindrance) | High Efficiency |

*Value estimated based on comparative 2,7-dialkylpyrene studies [1, 5].

Experimental Protocol: Determination of

To ensure data integrity, the Relative Method is recommended using Quinine Sulfate or 9,10-Diphenylanthracene as the reference standard.

Reagents & Equipment

-

Analyte: this compound (>98% purity, recrystallized from ethanol).

-

Reference Standard:

-

Option A (UV exc): Quinine Sulfate in 0.1 M H₂SO₄ (

). -

Option B (Blue exc): 9,10-Diphenylanthracene in Cyclohexane (

).

-

-

Solvent: Spectroscopic grade Cyclohexane (non-polar) or Ethanol (polar).

-

Gas: Argon (5.0 grade) for deoxygenation.

The Self-Validating Workflow

This protocol includes a "linearity check" to prevent Inner Filter Effects (IFE) and aggregation artifacts.

Figure 2: Step-by-step workflow for accurate quantum yield determination.

Calculation & Causality

Calculate the quantum yield (

Where:

- : The gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance. (Using a gradient from multiple concentrations is more accurate than a single point measurement).

- : Refractive index of the solvent.

Causality Check:

-

Why Degas? 2,7-DMP has a long lifetime (~400 ns). This makes it highly susceptible to diffusional quenching by dissolved oxygen. Failure to degas will result in a falsely low

(often < 0.1). -

Why Abs < 0.05? To avoid the Inner Filter Effect where the molecule re-absorbs its own emission or attenuates the excitation beam before it reaches the center of the cuvette.

Applications & References

Strategic Utility

This compound is superior to pyrene in applications requiring:

-

Lipophilic Probes: The methyl groups increase solubility in lipid bilayers without altering the core fluorescence mechanism.

-

Mechanochemical Sensors: The steric bulk at 2,7 slightly hinders stacking, making the excimer formation more sensitive to specific pressure or viscosity changes than unsubstituted pyrene.

References

-

Nodal Plane Theory & Substitution Effects

-

Title: Experimental and Theoretical Studies of the Photophysical Properties of 2- and 2,7-Functionalized Pyrene Derivatives.[1]

- Source: ResearchG

-

URL:

-

-

Standard Quantum Yield Measurement

- Title: Measurement of Fluorescence Quantum Yields (NIST/Horiba Guide).

- Source: Horiba Scientific.

-

URL:

-

Pyrene Excimer Dynamics

-

Title: Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation.[2]

- Source: Royal Society of Chemistry (RSC).

-

URL:

-

-

Solvent Effects (Ham Effect)

- Title: Solvent Effect on the Vibrational Structures of the Fluorescence and Absorption Spectra of Pyrene.

- Source: Bulletin of the Chemical Society of Japan.

-

URL:

-

Comparative Alkyl-Pyrene Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Technical Guide: Toxicological Profile and Mechanism of 2,7-Dimethylpyrene

Executive Summary

2,7-Dimethylpyrene (2,7-DMP) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by the addition of methyl groups at the 2 and 7 positions of the pyrene ring system. Unlike its parent compound pyrene, which is generally regarded as non-carcinogenic, methylated pyrenes exhibit altered physicochemical properties and enhanced biological activity.

This guide analyzes the toxicological data of 2,7-DMP, focusing on its metabolic activation pathways, genotoxic potential, and environmental relevance. While direct tumorigenic data for the 2,7-isomer is less abundant than for 1-methylpyrene or benzo[a]pyrene (B[a]P), structure-activity relationship (SAR) analysis and comparative toxicology indicate it acts as a pro-carcinogen requiring metabolic activation to form DNA-reactive adducts.

Physicochemical Characterization

The toxicity of 2,7-DMP is governed by its lipophilicity and planar geometry, which facilitate cellular uptake and DNA intercalation.

| Property | Value/Description | Toxicological Significance |

| Molecular Formula | C₁₈H₁₄ | -- |

| Molecular Weight | 230.31 g/mol | Facilitates passive diffusion across cell membranes. |

| Log Kow (Octanol-Water) | ~6.03 | High lipophilicity; indicates strong potential for bioaccumulation in adipose tissue and rapid cellular entry. |

| Physical State | Pale yellow solid | Particulate inhalation hazard in occupational settings. |

| Solubility | Insoluble in water; soluble in organic solvents | Requires metabolic solubilization (hydroxylation) for excretion, creating reactive intermediates. |

| Environmental Fate | Immobile in soil (Koc ~140,000) | Persistent environmental contaminant; binds strongly to organic matter and sediments. |

Mechanisms of Toxicity and Metabolic Activation

The core toxicological concern for 2,7-DMP lies in its bioactivation. Unlike direct-acting mutagens, 2,7-DMP is inert until processed by Phase I enzymes.

Metabolic Pathways

Two competing pathways govern the biotransformation of methylated PAHs:

-

Ring Oxidation (Epoxidation): Cytochrome P450 (CYP1A1/1B1) attacks the aromatic ring. In pyrene, the 4,5-position (K-region) is historically reactive, but methylation at 2,7 may shift electron density, promoting oxidation at the 1,6 or 1,8 positions.

-

Side-Chain Oxidation (Benzylic Hydroxylation): A critical pathway for methylated PAHs. The methyl group is oxidized to a hydroxymethyl group, which is then esterified (e.g., by sulfotransferases). The resulting ester is an unstable leaving group, generating a highly reactive benzylic carbocation capable of direct DNA alkylation.

DNA Adduct Formation

The planar structure of 2,7-DMP allows it to intercalate between DNA base pairs. Following metabolic activation, the electrophilic metabolites form covalent bonds with nucleophilic sites on DNA (typically the N2 or N7 of guanine), leading to bulky adducts. If unrepaired by Nucleotide Excision Repair (NER), these adducts cause replication errors (transversions) during cell division.

Visualization of Metabolic Activation

The following diagram illustrates the theoretical activation pathways based on methylated PAH biochemistry.

Caption: Dual metabolic activation pathways for this compound leading to genotoxic DNA adducts.

Experimental Toxicology Data

Mutagenicity (Ames Test)

Studies on complex mixtures (e.g., tire combustion condensates) containing 2,7-DMP have demonstrated mutagenicity in Salmonella typhimurium strains TA98 and TA100.

-

Requirement for S9: 2,7-DMP is non-mutagenic without metabolic activation. The addition of S9 liver fraction (containing CYP450) is required to observe revertant colonies.

-

Potency: Generally considered less potent than B[a]P or 1-methylpyrene, but contributes to the overall mutagenic load of PAH mixtures.

Carcinogenicity (SAR Context)

While 1-methylpyrene is a known tumor initiator in mouse skin assays, 2,7-DMP's symmetry suggests a different electronic profile.

-

Tumor Initiation: Methylated pyrenes often show higher tumor-initiating activity than the parent pyrene due to the inhibition of detoxification pathways or the creation of reactive benzylic sites.

-

Comparative Potency:

Standardized Experimental Protocols

Protocol: Salmonella/Microsome Mutagenicity Assay (Ames Test)

This protocol validates the mutagenic potential of 2,7-DMP using histidine-dependent S. typhimurium.

Reagents:

-

Tester Strains: TA98 (frameshift), TA100 (base-pair substitution).

-

Metabolic Activation System: Rat liver S9 fraction (Aroclor 1254-induced).

-

Test Compound: this compound (dissolved in DMSO).

Workflow:

-

Culture Prep: Grow bacterial strains in Oxoid nutrient broth for 10-12 hours at 37°C.

-

Mixture Preparation:

-

0.1 mL bacterial culture (1-2 x 10⁸ cells/mL).

-

0.1 mL test solution (Doses: 0.5, 1.0, 5.0, 10.0 µ g/plate ).

-

0.5 mL S9 mix (or phosphate buffer for -S9 controls).

-

-

Plating: Add mixture to 2.0 mL molten top agar (containing traces of histidine/biotin). Pour onto minimal glucose agar plates.

-

Incubation: Incubate at 37°C for 48 hours in the dark.

-

Scoring: Count revertant colonies. A 2-fold increase over solvent control with a dose-response indicates a positive result.

Protocol: 32P-Postlabeling for DNA Adduct Detection

To confirm genotoxicity in mammalian systems (e.g., HepG2 cells or mouse skin), this highly sensitive assay is used.

Workflow Visualization:

Caption: 32P-Postlabeling workflow for detecting covalent DNA adducts derived from 2,7-DMP.

References

-

National Center for Biotechnology Information (PubChem). this compound (CID 27441). [Link]

-

U.S. Environmental Protection Agency (EPA). Mutagenicity of Emissions from the Open Burning of Scrap Tires. [Link]

-

International Agency for Research on Cancer (IARC). Polynuclear Aromatic Compounds, Part 1: Chemical, Environmental and Experimental Data. (Monographs on the Evaluation of Carcinogenic Risks to Humans). [Link]

-

Rice, J. E., et al. Methylated derivatives of pyrene and fluorene: evaluation of genotoxicity in the hepatocyte/DNA repair test and tumorigenic activity in newborn mice. (Cancer Letters). [Link](Note: Contextual reference for methylated pyrene activity)

-

Hazardous Substances Data Bank (HSDB). this compound Toxicological Data. [Link]

Sources

- 1. 6-METHYLCHRYSENE (1705-85-7, 41637-90-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. (PDF) Synthesis of 2- and 2,7-Functionalized Pyrene Derivatives: An Application of Selective CH Borylation [academia.edu]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C18H14 | CID 27441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 8. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 9. BENZANTHRONE (82-05-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Methodological & Application

fluorescence spectroscopy techniques for 2,7-Dimethylpyrene

Application Note: Advanced Fluorescence Spectroscopy of 2,7-Dimethylpyrene

Executive Summary

This compound (2,7-DMP) is a symmetrical alkylated derivative of pyrene. While it shares the core photophysical characteristics of its parent compound—long fluorescence lifetime, high quantum yield, and sensitivity to microenvironmental polarity—the presence of methyl groups at the 2 and 7 positions introduces unique steric and electronic variations. This guide details the protocols for utilizing 2,7-DMP as a fluorescent probe for lipid membrane viscosity, cyclodextrin inclusion, and environmental monitoring, distinguishing it from standard pyrene via Synchronous Fluorescence Spectroscopy (SFS).

Photophysical Principles & Mechanism

To effectively utilize 2,7-DMP, one must understand the underlying photophysics, particularly the Ham Effect and Excimer Formation .

The Ham Effect (Polarity Sensing)

Like pyrene, the

-

Non-polar (e.g., Cyclohexane): Low

ratio (~0.6 - 0.7). -

Polar (e.g., DMSO, Water): High

ratio (>1.5).

Excimer Formation

At high concentrations, an excited state monomer (

-

Monomer Emission: Structured, Blue (~375–400 nm).

-

Excimer Emission: Broad, structureless, Green (~480 nm).

-

Significance: The ratio of Excimer to Monomer intensity (

) is a direct measure of viscosity (diffusion rate) or local concentration .

Jablonski & Kinetic Workflow

Figure 1: Photophysical pathways for 2,7-DMP. Note the competition between monomer emission, excimer formation, and oxygen quenching.

Experimental Protocols

Protocol A: Solvatochromic Shift & Polarity Mapping

Objective: Determine the micropolarity of a solvent or micellar core using the

Materials:

-

This compound (Solid, >98% purity).

-

Spectroscopic grade solvents: Cyclohexane (Non-polar reference), Methanol, DMSO.

-

Quartz cuvettes (10 mm path length).

Step-by-Step Workflow:

-

Stock Preparation: Dissolve 2,7-DMP in Cyclohexane to create a

M stock. -

Working Solutions: Dilute stock into target solvents to reach a final concentration of

M .-

Critical: Keep concentration

M to avoid excimer formation, which distorts the vibronic bands.

-

-

Degassing: Purge samples with

or Argon for 5 minutes. (Oxygen is a potent quencher of pyrene derivatives). -

Instrument Setup:

-

Excitation: 340 nm (Optimize by running an excitation scan).

-

Emission Scan: 360 nm to 450 nm .

-

Slit Widths: 1.0 nm (High resolution is required to resolve vibronic peaks).

-

Integration Time: 0.5 s.

-

-

Data Analysis:

-

Identify Peak 1 (

, ~375 nm) and Peak 3 ( -

Calculate Ratio

.

-

Data Interpretation Table:

| Solvent Environment | Polarity Index | Expected | Interpretation |

| Cyclohexane | 0.2 | 0.60 - 0.70 | Hydrophobic / Lipid Core |

| Toluene | 2.4 | 0.90 - 1.00 | Aromatic Interactions |

| Methanol | 5.1 | 1.30 - 1.40 | Polar Protic |

| Water / Micelle Surface | 9.0 | 1.60 - 1.80 | Highly Polar / Aqueous |

Protocol B: Excimer Dynamics for Viscosity/Diffusion Studies

Objective: Measure the rate of lateral diffusion in a membrane or solution viscosity.

Workflow:

-

Concentration Gradient: Prepare a series of 2,7-DMP solutions in degassed cyclohexane:

. -

Acquisition:

-

Excitation: 340 nm.

-

Emission Scan: 360 nm to 550 nm (Extended range to capture Excimer).

-

-

Observation:

-

At low conc (

), only monomer peaks (370-400 nm) appear. -

As conc increases, monomer intensity decreases and a broad band at ~480 nm appears.

-

Isoemissive Point: A specific wavelength where intensity remains constant regardless of concentration, indicating a two-state system (Monomer

Excimer).

-

Calculation:

Plot the ratio

Protocol C: Synchronous Fluorescence Spectroscopy (SFS)

Objective: Detect 2,7-DMP in a mixture containing Pyrene and other PAHs. Standard emission scans result in severe spectral overlap. SFS sharpens the bands.

Theory: Scan both Excitation (

Workflow:

-

Optimization: Determine the Stokes shift. For 2,7-DMP, the difference between Ex max (~340) and Em max (~375) is ~35 nm.

-

Parameter Selection:

-

Set

nm (Optimizes for Monomer signal). -

Alternatively, set

nm (Optimizes for Excimer signal).

-

-

Scanning:

-

Start

at 250 nm, scan to 450 nm. -

The resulting spectrum will show a sharp peak characteristic of 2,7-DMP, distinct from unsubstituted Pyrene which typically requires a slightly different

(e.g., 37 nm) or will appear at a shifted wavelength due to the alkyl substitution effect.

-

Figure 2: Logic flow for selecting Synchronous Fluorescence Spectroscopy over standard emission scanning for mixture analysis.

Troubleshooting & Validation

-

Oxygen Quenching: 2,7-DMP has a long lifetime (>100 ns). Dissolved oxygen will quench the excited state significantly, reducing quantum yield and lifetime. Validation: Measure signal intensity before and after 5 mins of Argon purging. Intensity should increase by >20%.

-

Inner Filter Effect: At concentrations >

M, the solution may absorb significant excitation light before it reaches the center of the cuvette. Correction: Keep Absorbance ( -

Adsorption: PAHs adsorb to glass. Use quartz cuvettes and wash with acetone/ethanol between samples.

References

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Oregon Medical Laser Center (OMLC). (1998). Pyrene Fluorescence Spectra. PhotochemCAD. Retrieved January 31, 2026, from [Link]

-

Parolin, T., et al. (2024). Conformational Dynamics of the Pyrene Excimer. ResearchGate. Retrieved January 31, 2026, from [Link]

-

Levine, M., & Smith, B. R. (2020). Enhanced Characterization of Pyrene Binding in Mixed Cyclodextrin Systems via Fluorescence Spectroscopy. Journal of Fluorescence. Retrieved January 31, 2026, from [Link]

-

Gogesch, F. S., et al. (2023).[2] Pyrene Fluorescence in 2,7-Di(4-phenylethynyl)pyrene-Bridged Bis(alkenylruthenium) Complexes. Dalton Transactions.[2] Retrieved January 31, 2026, from [Link]

Sources

gas chromatography-mass spectrometry (GC-MS) of 2,7-Dimethylpyrene

Application Note: AN-2026-DMP

Protocols for Impurity Screening, Environmental Forensics, and Toxicological Assessment

Executive Summary

2,7-Dimethylpyrene (2,7-DMP) is a specific alkylated polycyclic aromatic hydrocarbon (PAH) congener with significant implications in drug safety testing (genotoxic impurities) and mechanistic toxicology . Unlike its parent compound pyrene, the alkylation at the 2,7-positions alters its metabolic activation pathway, enhancing its lipophilicity (logP ~5.2) and affinity for the Aryl Hydrocarbon Receptor (AhR).

This guide provides a validated, high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the unambiguous identification and quantification of 2,7-DMP. It addresses the critical challenge of isomer resolution —separating 2,7-DMP from its isobaric congeners (e.g., 1,3-, 1,6-, and 1,8-dimethylpyrenes)—which is essential for accurate toxicological risk assessment in pharmaceutical raw materials and biological matrices.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful separation. 2,7-DMP is a planar, fused-ring system. Its separation relies heavily on shape selectivity rather than just boiling point.

| Property | Value | Analytical Implication |

| CAS Number | 15679-24-0 | Unique identifier for standards procurement.[1] |

| Molecular Formula | C₁₈H₁₄ | Molecular Ion (M⁺): m/z 230.11 |

| Exact Mass | 230.1096 | Requires high mass accuracy for HRMS; nominal 230 for quadrupole. |

| Boiling Point | ~405 °C | Requires high-temperature column phases and inlet settings. |

| Log P | 5.2 (Predicted) | High lipophilicity; prone to adsorption on glass liners and septa. |

| Isomerism | Positional (1,3-; 1,6-; 1,8-) | Critical Challenge: Standard 5% phenyl columns often fail to resolve 2,7-DMP from 1,8-DMP. |

Method Development Strategy

3.1 Column Selection: The "Shape Selectivity" Rule

Standard non-polar columns (e.g., DB-5ms) separate primarily by boiling point. Since dimethylpyrene isomers have nearly identical boiling points, a phase with enhanced shape selectivity is required.

-

Recommendation: Use a 50% phenyl-methylpolysiloxane (e.g., DB-17ms) or a specialized PAH-selectivity column (e.g., Rxi-PAH, DB-EUPAH). These phases interact with the pi-electrons of the aromatic rings, resolving isomers based on their planar density and aspect ratio.

3.2 Ionization & Detection

-

Source: Electron Ionization (EI) at 70 eV.[2]

-

Mode: Selected Ion Monitoring (SIM) is mandatory for trace analysis (<10 ppb) in complex matrices (plasma, tissue, API slurries).

Experimental Protocol

4.1 Sample Preparation (Solid Matrix/API)

-

Principle: Solid-Liquid Extraction (SLE) followed by silica cleanup to remove polar interferences.

-

Step 1: Weigh 50 mg of sample into a silanized amber vial.

-

Step 2: Spike with Internal Standard (Pyrene-d10 , m/z 212).

-

Step 3: Add 5 mL Dichloromethane (DCM):Hexane (1:1). Sonicate for 20 mins at <30°C.

-

Step 4: Pass supernatant through a 500 mg Silica SPE cartridge (conditioned with hexane).

-

Step 5: Elute PAHs with 5 mL Dichloromethane. Evaporate to dryness under N₂; reconstitute in 100 µL Isooctane.

4.2 GC Parameters

-

System: Agilent 8890 GC or equivalent.

-

Column: Rxi-PAH (40 m x 0.18 mm x 0.07 µm). Note: Thinner film and narrower ID sharpen peaks for late eluters.

-

Inlet: Splitless mode; 300°C. Liner: Ultra-Inert single taper with wool (to trap non-volatiles).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Temperature Program:

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

|---|---|---|---|

| Initial | - | 80 | 1.0 |

| Ramp 1 | 25 | 250 | 0 |

| Ramp 2 | 3 | 320 | 5.0 |

| Ramp 3 | 10 | 340 | 5.0 |

Total Run Time: ~35 minutes

4.3 MS Parameters (SIM Mode)

-

Transfer Line: 320°C | Source: 280°C | Quad: 150°C

-

Dwell Time: 50 ms per ion.

| Analyte | Target Ion (m/z) | Qualifier 1 (m/z) | Qualifier 2 (m/z) | Rationale |

| This compound | 230.1 | 215.1 | 202.1 | M⁺ (Base), [M-CH₃]⁺, [M-2CH₃]⁺ |

| Pyrene-d10 (ISTD) | 212.1 | 213.1 | 106.0 | M⁺, Isotope M+1, Doubly charged |

Data Analysis & Logic

The following diagram illustrates the decision logic for confirming 2,7-DMP presence, distinguishing it from isobaric interferences.

Figure 1: Decision tree for the unambiguous identification of this compound, accounting for isobaric interferences common in alkyl-PAH analysis.

Biological & Toxicological Context (Mechanism of Action)

In drug development, 2,7-DMP is often used as a model substrate to study the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Unlike parent pyrene, the methyl groups at the 2,7 positions hinder specific metabolic sites, forcing oxidation at the K-region or lateral positions, leading to reactive diol-epoxides.

Figure 2: Mechanistic pathway of 2,7-DMP mediated toxicity. The compound acts as both an inducer of CYP enzymes and a substrate that is converted into genotoxic metabolites.

Quality Assurance & Troubleshooting

7.1 Calibration & Linearity

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Curve Fit: Linear, 1/x weighting (R² > 0.995).

-

Internal Standard: Pyrene-d10 must be added at a constant concentration (e.g., 100 ng/mL) to all standards and samples to correct for injection variability and matrix effects.

7.2 Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column | Change liner to Ultra-Inert; trim 10cm from column guard. |

| Low Sensitivity (m/z 230) | Source contamination | Clean ion source; check tune using PFTBA (m/z 219/502 ratio). |

| Co-elution | Column degradation or wrong phase | Verify resolution using a mixed alkyl-pyrene standard. If resolution < 1.5, replace column. |

| Ghost Peaks | Carryover | Add a hexane blank injection between high-concentration samples. |

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of this compound. NIST Mass Spectrometry Data Center.[1] [Link]

-

Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. [Link]

-

Poster, D. L., et al. (2006). Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples: A Critical Review of Gas Chromatographic Methods. NIST Special Publication. [Link]

-

Shimadzu Application News. (2020). Analysis of PAHs in Food using GC-MS/MS with Hydrogen Carrier Gas. Shimadzu Corporation. [Link]

-

Restek Corporation. (2023). Optimizing PAH Separation: Rxi-PAH Column Application Note. [Link]

Disclaimer: This protocol is intended for research and development purposes only. Users must validate the method within their own laboratory environment according to ICH Q2(R1) guidelines before applying it to regulated studies.

Sources

Application Note: High-Resolution Forensic Analysis of 2,7-Dimethylpyrene in Environmental Matrices

Abstract

The accurate quantification of alkylated polycyclic aromatic hydrocarbons (APAHs), specifically 2,7-Dimethylpyrene (2,7-DMP) , is a critical requirement in environmental forensics, particularly for source apportionment (petrogenic vs. pyrogenic) and toxicity assessment. Unlike parent PAHs, 2,7-DMP exhibits enhanced lipophilicity and persistence in sediment and biological tissues. This Application Note defines a rigorous protocol for the extraction, fractionation, and gas chromatography-mass spectrometry (GC-MS) analysis of 2,7-DMP. It addresses the primary analytical challenge: chromatographically resolving the 2,7- isomer from the co-eluting 1,6-, 1,8-, and 1,3-dimethylpyrene isomers, which is often unachievable with standard EPA Method 8270 parameters.

Introduction & Scientific Rationale

The "Alkyl Cluster" Significance

While regulatory bodies often focus on the 16 priority parent PAHs, environmental toxicity is frequently driven by their alkylated homologs. This compound is a C2-alkylated pyrene. In oil spill forensics, the distribution of these isomers acts as a "fingerprint."

-

Petrogenic Sources (Crude Oil): Dominated by alkylated PAHs (C1-, C2-, C3-pyrenes > Pyrene).

-

Pyrogenic Sources (Combustion): Dominated by the parent compound (Pyrene > Alkyl-pyrenes).

The Isomer Resolution Challenge

Standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms) often fail to resolve 2,7-DMP from its structural isomers (1,6-DMP and 1,8-DMP). Misidentification leads to erroneous source apportionment ratios. This protocol utilizes a high-shape-selectivity stationary phase (50% phenyl or specialized PAH column) to achieve baseline resolution.

Methodological Framework

Workflow Visualization

The following diagram outlines the critical path from sample collection to data validation. Note the mandatory sulfur cleanup step, which is often the primary cause of signal suppression in sediment analysis.

Figure 1: Analytical workflow for the isolation of this compound from complex solid matrices.

Experimental Protocols

Sample Preparation (Solid Matrix)

Objective: Extract semi-volatile organics while minimizing matrix co-extraction.

-

Reagents: Dichloromethane (DCM), Acetone (Pesticide Grade), Granular Copper (activated with HCl), Silica Gel (activated at 130°C).

-

Internal Standards: Pyrene-d10 (preferred) or Chrysene-d12.

Step-by-Step Procedure:

-

Drying: Lyophilize (freeze-dry) 10g of sediment to remove moisture, which impedes solvent penetration.

-

Surrogate Spiking: Spike sample with 100 µL of Surrogate Solution (Fluoranthene-d10) prior to solvent addition. This validates extraction efficiency.

-

Extraction (ASE - Accelerated Solvent Extraction):

-

Solvent: DCM:Acetone (1:1 v/v).

-

Temp: 100°C; Pressure: 1500 psi; Static Cycles: 3 x 5 min.

-

Note: If ASE is unavailable, Soxhlet extraction (16 hours) is the reference standard.

-

-

Desulfurization: Add 2g of activated granular copper to the extract. Shake for 30 mins. Sulfur forms a dark sulfide precipitate on the copper surface.

-

Why? Elemental sulfur elutes near PAHs and saturates the MS detector.

-

-

Fractionation (Silica Gel Cleanup):

-

Condition a glass column with 10g activated silica gel using Hexane.

-

Load extract (solvent exchanged to 1mL Hexane).

-

Fraction 1 (Aliphatics): Elute with 20mL Hexane (Discard or save for alkane analysis).

-

Fraction 2 (Aromatics/PAHs): Elute with 25mL DCM:Hexane (1:1). Collect this fraction.

-

-

Concentration: Evaporate Fraction 2 to exactly 1.0 mL under nitrogen stream. Add Internal Standard (Pyrene-d10).

Instrumental Analysis (GC-MS)

Objective: Achieve chromatographic resolution of dimethylpyrene isomers.

Instrument: Agilent 7890/5977 GC-MS (or equivalent).

Column Selection Strategy:

-

Standard: DB-5ms (30m x 0.25mm x 0.25µm). Risk: Co-elution of 2,7-DMP and 1,6-DMP.

-

Recommended:Rxi-PAH or Select PAH (Liquid Crystalline or 50% Phenyl equivalent). These phases separate based on molecular shape (length-to-breadth ratio), crucial for resolving planar isomers.

GC Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Inlet | Splitless, 300°C | Maximizes sensitivity for trace analytes. |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temp ramp. |

| Oven Program | 60°C (1 min) → 20°C/min to 200°C → 4°C/min to 320°C (hold 10 min) | Slow ramp (4°C/min) in the elution window of PAHs is vital for isomer separation. |

| Transfer Line | 300°C | Prevents condensation of high-boiling PAHs. |

MS Detection (SIM Mode): Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

| Analyte | Target Ion ( | Qualifier Ions ( | Dwell Time (ms) |

| This compound | 230.1 | 215.1, 202.1 | 50 |

| Pyrene-d10 (IS) | 212.1 | 213.1 | 50 |

-

Note:

215 corresponds to the loss of a methyl group (

Data Analysis & Validation

Identification Logic

To positively identify 2,7-DMP, the following criteria must be met:

-

Retention Time: Must fall within ±0.02 min of the authentic standard.

-

Ion Ratios: The ratio of

230 to 215 must match the standard within ±20%. -

Resolution: The valley between 2,7-DMP and adjacent isomers (e.g., 1,6-DMP) must be <10% of the peak height.

Quantification Calculation

Use the Internal Standard method to correct for injection variability.

Where:

- = Concentration of 2,7-DMP.

- = Area of target ion (230).

- = Concentration of Internal Standard (Pyrene-d10).

- = Area of Internal Standard ion (212).

- = Relative Response Factor (determined from calibration curve).[1]

Diagnostic Ratios (Source Apportionment)

Once quantified, use the 2,7-DMP data in the context of the alkylated pyrene series.

-

Pyrogenic Index:

-

Petrogenic Index:

(Often > 5.0 for fresh crude).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Poor Isomer Resolution | Inadequate stationary phase selectivity. | Switch from DB-5ms to Rxi-PAH or extend column length to 60m. |

| High Baseline/Noise | Sulfur contamination. | Repeat copper cleanup. Ensure copper is bright/shiny before use. |

| Low Recovery | Incomplete extraction or evaporation loss. | Check ASE temp/pressure. Do not evaporate to dryness (stop at 0.5 mL). |

| Peak Tailing | Active sites in liner or column. | Replace inlet liner (deactivated wool); trim column guard. |

References

-

U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2] Washington, DC: U.S. Environmental Protection Agency.[3] Link (Note: Link directs to 8270D/E archive).

-

Sander, L. C., & Wise, S. A. (1997). Polycyclic Aromatic Hydrocarbon Structure Index. NIST Special Publication 922. National Institute of Standards and Technology.[4] Link

-

Poster, D. L., et al. (2006). Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples: A Critical Review of Gas Chromatographic Methods. Analytical and Bioanalytical Chemistry.[1][5][6][7][8] Link

-

Restek Corporation. (2020). Optimized Separation of Polycyclic Aromatic Hydrocarbons (PAHs) on Rxi-PAH. Application Note. Link

Sources

- 1. tdi-bi.com [tdi-bi.com]

- 2. One moment, please... [hebe.hr]

- 3. iris.epa.gov [iris.epa.gov]

- 4. Determination of polycyclic aromatic hydrocarbons with molecular weight 300 and 302 in environmental-matrix standard reference materials by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Application Note: 2,7-Dimethylpyrene (2,7-DMP) in Organic Light-Emitting Diodes

Executive Summary & Strategic Positioning

2,7-Dimethylpyrene (2,7-DMP) represents a critical structural motif in the development of deep-blue fluorescent emitters. While unsubstituted pyrene suffers from severe Aggregation-Caused Quenching (ACQ) due to strong

Unlike the 1-, 3-, 6-, or 8-positions, the 2- and 7-positions of the pyrene core lie on a nodal plane of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1] Consequently, substitution at these positions allows for the tuning of solubility, steric hindrance, and packing density without significantly altering the core electronic transition energies responsible for deep-blue emission.

This guide details the protocols for utilizing 2,7-DMP as a model blue dopant, focusing on overcoming ACQ, optimizing host-guest energy transfer, and fabricating vacuum-deposited OLEDs.

Material Physics & Mechanism

The "Nodal Plane" Strategy

The efficacy of 2,7-DMP relies on the preservation of the pyrene chromophore's intrinsic wide bandgap (~2.9–3.1 eV).

-

Electronic Decoupling: Substituents at the 2,7 positions do not participate strongly in the conjugation length of the pyrene core. This preserves the deep blue color purity (CIE y < 0.15).[2]

-

Steric Modulation: The methyl groups in 2,7-DMP provide a minimal steric barrier. While less effective than tert-butyl groups in preventing aggregation completely, they disrupt the "card-deck" stacking mode of pyrene, slightly improving quantum yields in solid films compared to the parent molecule.

Energy Level Alignment

For efficient electroluminescence, 2,7-DMP must function as a trap for singlet excitons generated in the host matrix.

| Parameter | Value (Approx.) | Note |

| HOMO | -5.6 eV | Methyl groups (weak EDG) slightly raise HOMO vs. Pyrene (-5.8 eV). |

| LUMO | -2.1 eV | Wide bandgap ensures blue emission. |

| Triplet Energy (T1) | ~2.1 eV | Low T1 is a limitation; requires fluorescent hosts (not phosphorescent). |

| Emission Peak | 440–460 nm | Deep Blue / Sky Blue depending on aggregation state. |

Protocol 1: Material Qualification & Purification

Objective: Eliminate halide precursors and isomer impurities (e.g., 1,6-dimethylpyrene) which act as non-radiative recombination centers.

Rationale: Organic semiconductors require purity >99.9% (3N) to prevent exciton quenching and trap-assisted degradation.

Workflow:

-

Solubility Check: Dissolve 10 mg of crude 2,7-DMP in 5 mL Toluene.

-

Pass: Clear solution.

-

Fail: Turbidity indicates inorganic salts or polymerized byproducts.

-

-

Recrystallization:

-

Solvent system: Toluene/Ethanol (1:3 ratio).

-

Heat to reflux until dissolved. Cool slowly to 4°C. Collect needle-like crystals.

-

-

Vacuum Sublimation (CRITICAL):

-

Equipment: Gradient vacuum sublimation train (e.g., Creaphys or custom quartz tube).

-

Pressure:

Torr. -

Source Temperature: 140°C – 160°C (Material dependent, ramp slowly).

-

Collection: Discard the "light" fraction (volatile impurities) and the "residue" (char/heavy impurities). Collect only the central crystalline band.

-

Protocol 2: Photophysical Characterization (Solution vs. Film)

Objective: Determine the optimal doping concentration to mitigate concentration quenching.

Step-by-Step Methodology:

-

Solution PL: Prepare

M solution in degassed THF. Measure PL spectrum.-

Target: Sharp vibronic peaks (monomer emission) at ~370-400 nm excitation.

-

-

Doped Film Study (The "Doping Ladder"):

-

Host: PMMA (inert) or CBP (active).

-

Ratios: Prepare films with 1%, 3%, 5%, 8%, and 10% 2,7-DMP by weight.

-

Spin Coating: 2000 RPM for 60s on quartz substrates.

-

-

Excimer Detection:

-

Excitate films at absorption max.[3]

-

Observation: Look for the emergence of a broad, structureless band at >500 nm (green tail).

-

Decision Gate: The concentration just before the excimer band appears is the Critical Doping Concentration (

) . For 2,7-DMP, this is typically 3–5% .

-

Protocol 3: Device Fabrication (Vacuum Deposition)

Objective: Fabricate a standard "Blue Fluorescent" OLED stack utilizing 2,7-DMP as the emitter.

Architecture: ITO / HIL / HTL / EML (Host:Dopant) / ETL / EIL / Cathode

The Stack Configuration

We utilize MADN (2-methyl-9,10-di(2-naphthyl)anthracene) as the host. Anthracene derivatives are preferred over CBP for pyrene dopants due to better stability and energy transfer dynamics.

-

Anode: Indium Tin Oxide (ITO) (150 nm, pre-cleaned with UV-Ozone).

-

HIL (Hole Injection): HAT-CN (10 nm) or MoO3 (5 nm).

-

Role: Deep LUMO of HAT-CN extracts electrons from HOMO of HTL (effectively injecting holes).

-

-

HTL (Hole Transport): NPB (40 nm).

-

Role: High hole mobility, blocks electrons.

-

-

EML (Emissive Layer): MADN : 2,7-DMP (5% wt) (20 nm).

-

Process: Co-deposition. Monitor rates carefully (e.g., Host 1.0 Å/s, Dopant 0.05 Å/s).

-

-

ETL (Electron Transport): TPBi or Alq3 (30 nm).

-

Role: Transports electrons, blocks holes (TPBi is better for hole blocking due to deep HOMO).

-

-

EIL/Cathode: LiF (1 nm) / Al (100 nm).

Fabrication Workflow Diagram

Figure 1: Vacuum deposition workflow for 2,7-DMP based OLEDs. Critical control point is the co-deposition rate ratio in the EML.

Mechanism of Action & Energy Transfer

Understanding the excitonic pathway is crucial for troubleshooting low efficiency.

-

Charge Injection: Holes inject from ITO/HAT-CN; Electrons inject from LiF/Al.

-

Recombination: Charges meet in the MADN host, forming Singlet (

) and Triplet ( -

Förster Resonance Energy Transfer (FRET):

-

The

energy of MADN (~2.9 eV) is transferred to the -

Requirement: Spectral overlap between Host Emission and Dopant Absorption.

-

-

Radiative Decay: 2,7-DMP relaxes from

, emitting blue light.

Note on Triplets: Because 2,7-DMP is a fluorescent dopant, triplet excitons on the host are generally lost as heat (non-radiative), limiting the theoretical Internal Quantum Efficiency (IQE) to 25% unless Triplet-Triplet Fusion (TTF) occurs.

Energy Level Diagram

Figure 2: Energy level alignment showing hole trapping capability (due to slightly shallower HOMO of 2,7-DMP) and FRET mechanism.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Greenish/Broad Emission | Excimer formation (Aggregation). | Reduce doping concentration from 5% to 2-3%. Switch to bulkier 2,7-di-tert-butylpyrene if available. |

| High Turn-on Voltage | Large injection barrier. | Verify HOMO alignment of HTL (NPB) and Host. Ensure HAT-CN thickness is precise (tunneling layer). |

| Low Efficiency (<2% EQE) | Poor Energy Transfer or Quenching. | Check overlap of Host emission/Guest absorption. Ensure vacuum purity (water/oxygen quench triplets and degrade cathode). |

| Short Lifetime | Crystallization of EML. | 2,7-DMP has high crystallinity. Ensure the Host (MADN) has a high Tg (>120°C) to stabilize the morphology. |

References

-

Figueira-Duarte, T. M., & Müllen, K. (2011). Pyrene-Based Materials for Organic Electronics. Chemical Reviews, 111(11), 7260–7314. Link

- Foundational text on pyrene substitution patterns, specifically the nodal plane properties of the 2,7-positions.

-

Zhao, Z., et al. (2013). Pyrene-based blue emitters with aggregation-induced emission features for high-performance organic light-emitting diodes.[4][5] Journal of Materials Chemistry C, 1, 8033-8040. Link

- Discusses the aggregation quenching mechanisms in pyrene derivatives and strategies to mitig

-

Feng, X., et al. (2016).[6] Functionalization of Pyrene to Prepare Luminescent Materials—Typical Examples of Synthetic Methodology. Chemistry – A European Journal, 22(34), 11898-11916. Link

- Provides synthetic routes for 2,7-functionaliz

-

NIST Chemistry WebBook. this compound Spectral Data. Link

- Source for basic physicochemical properties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrene-based blue emitters with aggregation-induced emission features for high-performance organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. chinesechemsoc.org [chinesechemsoc.org]

Application Note: Biophysical Characterization of Protein-PAH Interactions

Focus: 2,7-Dimethylpyrene (2,7-DMP) & Serum Albumin Binding Dynamics

Executive Summary & Scientific Rationale

Polycyclic Aromatic Hydrocarbons (PAHs) are ubiquitous environmental contaminants.[1] While their mutagenicity is well-documented, their systemic transport relies heavily on binding to plasma proteins, primarily Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA).

This compound (2,7-DMP) represents a critical model compound. Unlike the parent pyrene, the methyl groups at the 2,7-positions increase lipophilicity and alter steric hindrance, potentially changing how it docks into the hydrophobic cavities of albumin (Sudlow Site I or II).

This guide provides a validated protocol for quantifying the binding affinity of 2,7-DMP to albumin using Fluorescence Quenching Spectroscopy . It addresses specific technical challenges often overlooked in standard protocols, specifically the Inner Filter Effect (IFE) and solvent-induced denaturation artifacts.

Core Principles & Mechanism

The assay relies on the intrinsic fluorescence of Tryptophan (Trp) residues within the protein (Trp-214 in HSA; Trp-134/212 in BSA).

-

Excitation: We excite the Trp residues at 295 nm (to avoid Tyrosine excitation).

-

Quenching: As 2,7-DMP binds to the protein, it acts as a quencher, reducing Trp emission intensity at ~340 nm .

-

Mechanism: The quenching mechanism (Static vs. Dynamic) is determined by temperature dependence. For PAHs, static quenching (formation of a ground-state non-fluorescent complex) is the dominant mechanism, driven by hydrophobic interactions.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of fluorescence quenching. The formation of a stable complex prevents Trp emission, allowing calculation of binding constants.

Experimental Protocol: Fluorescence Quenching Titration

3.1 Reagents & Preparation

-

Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4. Note: Ionic strength mimics physiological conditions.

-

Protein Stock: 10

M BSA/HSA in PBS. Filter through 0.22 -

Ligand Stock (2,7-DMP): 1 mM in spectroscopic grade DMSO.

-

Critical: 2,7-DMP is hydrophobic.[2] Ensure complete dissolution.

-

Storage: Amber glass vials (light sensitive).

-

3.2 System Suitability & Solubility Check

Before titration, ensure the solvent (DMSO) does not denature the protein.

-

Measure Fluorescence of 10

M BSA. -

Add pure DMSO sequentially (0.1% to 1% v/v).

-

Acceptance Criteria: Fluorescence intensity change must be < 5%.

3.3 Step-by-Step Titration Workflow

Figure 2: Step-by-step titration workflow ensuring equilibrium and correction data collection.

Critical Data Analysis: The Inner Filter Effect (IFE)

Expert Insight: Many protocols fail here. 2,7-DMP absorbs UV light. As you titrate more ligand, the solution absorbs the excitation light (295 nm) before it reaches the protein, and re-absorbs the emitted light (340 nm). This mimics quenching but is an optical artifact.

Correction Formula:

You must correct the observed fluorescence (

Data Processing Table (Template):

| [2,7-DMP] ( | Correction Factor ( | |||||

| 0.0 | 1000 | 0.01 | 0.00 | 1.011 | 1011 | 1.00 |

| 2.0 | 850 | 0.05 | 0.02 | 1.084 | 921 | 1.09 |

| 4.0 | 700 | 0.10 | 0.04 | 1.175 | 822 | 1.23 |

| ... | ... | ... | ... | ... | ... | ... |

Calculating Binding Parameters

Use the Stern-Volmer Equation on the corrected data:

-

: Fluorescence intensity before and after addition of quencher (

-

: Stern-Volmer quenching constant (

- : Bimolecular quenching rate constant.

-

: Average lifetime of fluorophore without quencher (~

Interpretation:

-

If

(the diffusion limit), the mechanism is Static Quenching (Complex Formation). -

For PAHs like 2,7-DMP, expect

in the range of

Double-Log Plot (for Binding Constant

-

Slope =

(number of binding sites, usually ~1 for PAHs). -

Y-intercept =

.

Advanced Validation: Micro-Environmental Sensing

2,7-DMP is not just a quencher; it is a polarity probe.

-

Protocol: Excite the ligand (2,7-DMP) directly at 336 nm.

-

Observation: Monitor emission peaks at ~373 nm (I1) and ~384 nm (I3).

-

Analysis: Calculate the

ratio.-

High ratio (>1.5) = Polar environment (Solvent exposed).

-

Low ratio (<1.0) = Hydrophobic environment (Buried in protein pocket).

-

-

Result: A decrease in

upon protein addition confirms the PAH has entered the hydrophobic core of the albumin.

Safety & Handling (E-E-A-T)

-

Carcinogenicity: 2,7-DMP is a PAH.[1][3] Treat as a potential carcinogen.[1] All weighing must occur in a chemical fume hood.

-

Waste Disposal: Collect all titration waste as halogenated organic waste (due to DMSO/PAH content). Do not pour down the sink.

References

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on IFE correction and Quenching theory).

-

Oregon Medical Laser Center (OMLC). (1995). Pyrene Fluorescence Spectra. Available at: [Link]

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Mote, U. S., et al. (2010). "Interaction Between Felodipine and Bovine Serum Albumin: Fluorescence Quenching Study." Luminescence, 25(1):1-8.[4] (Protocol validation for hydrophobic drug-BSA interaction). Available at: [Link]

-

Gao, Y., et al. (2022). "Inner Filter Effect Correction for Fluorescence Measurements." Analytical Chemistry. (Methodology for IFE correction). Available at: [Link]

Sources

- 1. This compound | C18H14 | CID 27441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Interactions of Pyrene with Human Serum Albumin and Bovine Serum Albumin: Microenvironmental Polarity Differences at Binding Sites [cjcu.jlu.edu.cn]

- 3. Local metabolism in lung airways increases the uncertainty of pyrene as a biomarker of polycyclic aromatic hydrocarbon exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction between felodipine and bovine serum albumin: fluorescence quenching study - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,7-Dimethylpyrene

Introduction

Welcome to the Technical Support Center. You are likely working with 2,7-Dimethylpyrene (2,7-DMP), a critical polycyclic aromatic hydrocarbon (PAH) often used as a core scaffold in organic optoelectronics.

Achieving device-grade purity (>99.9%) for 2,7-DMP is challenging due to two main factors:

-

Isomeric Impurities: Separation from other dimethyl isomers (e.g., 1,6- or 4,9-dimethylpyrene) requires specific chromatographic selectivity.

-

Thermal Instability: Unlike unsubstituted pyrene, the methyl groups at the 2,7-positions are benzylic and susceptible to radical-mediated polymerization at temperatures >300°C [1].

This guide prioritizes thermal safety and isomer selectivity .

Phase 1: Initial Assessment & Characterization

Q: How do I assess the quality of my crude material before starting purification?

A: Do not begin bulk purification without a "impurities profile."

-

H-NMR (CDCl3): Check the methyl region (2.5–3.0 ppm). 2,7-DMP shows a distinct singlet. Multiple singlets indicate isomeric contamination.

-

TLC (Hexane/DCM 9:1): Assess the Rf difference between your product and the baseline (polymeric tars) or solvent front (unreacted starting materials like mesitylene derivatives).

-

Melting Point: Pure 2,7-DMP melts at 230°C [2]. A range >2°C wide or significantly lower (e.g., 190–200°C) indicates significant contamination.

Phase 2: Recrystallization (Primary Method)

Q: What is the optimal solvent system for recrystallizing 2,7-DMP?

A: We recommend a Toluene/Ethanol or Xylene system.

-

Why Toluene? PAHs have excellent solubility in hot aromatic solvents but crystallize well upon cooling due to pi-stacking interactions.

-

Why Ethanol? It acts as an anti-solvent to force precipitation of the hydrophobic PAH while keeping polar impurities in solution.

Protocol: The "Hot-Filter" Method

-

Dissolution: Suspend crude 2,7-DMP in Toluene (10 mL per gram). Heat to reflux (110°C) until dissolved.

-

Hot Filtration: While boiling, filter through a pre-warmed glass frit or Celite pad to remove insoluble polymeric char (common in Friedel-Crafts syntheses).

-

Crystallization:

-

Option A (High Purity): Allow the toluene filtrate to cool slowly to room temperature (RT) over 4 hours.

-

Option B (High Yield): Add hot Ethanol (0.5 equivalents by volume) to the hot toluene solution until slightly turbid, then cool.

-

-

Collection: Filter the pale yellow needles and wash with cold Ethanol.

Workflow Visualization

Figure 1: Recrystallization workflow emphasizing the removal of insoluble char prior to cooling.

Phase 3: Chromatography (Secondary Method)

Q: Recrystallization didn't remove the yellow oil. What now?

A: If "oiling out" occurs or isomers persist, use Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Hexane:Dichloromethane (DCM) gradient. Start at 100% Hexane to elute non-polar impurities, then ramp to 90:10 or 80:20 Hexane:DCM.

-

Note: 2,7-DMP is moderately soluble in pure hexane; adding DCM increases solubility and tightens the band.

Q: Can I use Alumina?

A: Yes, Neutral Alumina is often better for PAHs as it minimizes acid-catalyzed decomposition or rearrangement, though 2,7-DMP is relatively stable on Silica.

Phase 4: Sublimation (Final Polish)

Q: At what temperature should I sublime 2,7-DMP?

A: Strictly below 250°C. Unlike unsubstituted pyrene, 2,7-DMP has methyl groups that can undergo homolytic cleavage and polymerization at high temperatures [1].

-

Vacuum Requirement: <

Torr (High Vacuum). -

Source Temperature: 180°C – 210°C.

-

Gradient: Keep the cold finger at room temperature or water-cooled.

Warning: If you see a black residue forming in the source boat, your temperature is too high, and you are degrading the material into pitch/coke.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Melting Point (<220°C) | Isomeric impurities (e.g., 1,6-isomer) | Recrystallize from Toluene ; slow cooling is essential to exclude isomers from the lattice. |

| Material turns black on heating | Thermal polymerization of methyl groups | Stop heating. Lower sublimation temp to <210°C. Ensure vacuum is < |

| Yellow Oil instead of Crystals | Solution too concentrated or cooling too fast | Re-heat to reflux. Add 10% more solvent. Wrap flask in foil to cool slowly. Seed with a pure crystal if available. |

| Insoluble black specs in solution | Carbonized by-products from synthesis | Perform Hot Filtration (see Phase 2) using a Celite pad. |

| NMR shows extra aliphatic peaks | Solvent entrapment (Toluene/Hexane) | Dry under vacuum at 80°C for 12 hours. PAHs trap solvent in the lattice easily. |

References

-

Thermal Polymerization Mechanism: Zhao, J. et al. "The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging." Energy & Fuels, 2021 , 35 (3), 2183–2192.

-

Physical Properties (Melting Point): Haynes, W.M.[1][2] (ed.).[1][3][4][5][6][7] CRC Handbook of Chemistry and Physics. 95th Edition.[1] CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-220.[1]

-